

IUPAC name for 4-Bromo-2-fluoro-5-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-methylbenzonitrile

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An In-depth Technical Guide to **4-Bromo-2-fluoro-5-methylbenzonitrile**: Synthesis, Reactivity, and Applications

Executive Summary: **4-Bromo-2-fluoro-5-methylbenzonitrile** is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, a versatile nitrile group, and modulating fluoro and methyl substituents—makes it an invaluable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, elucidating key synthetic strategies with mechanistic insights, exploring its chemical reactivity, and highlighting its applications in pharmaceuticals and materials science. Emphasis is placed on the rationale behind experimental choices and adherence to rigorous safety protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate choices for reaction conditions, solvent systems, and purification methods.

Nomenclature and Identifiers

The systematic naming and unique identifiers for **4-Bromo-2-fluoro-5-methylbenzonitrile** are summarized below.

Identifier	Value
IUPAC Name	4-Bromo-2-fluoro-5-methylbenzonitrile
Synonyms	4-Bromo-5-cyano-2-fluorotoluene [1]
Molecular Formula	C ₈ H ₅ BrFN [2] [3]
Molecular Weight	214.03 g/mol [2] [3]
Canonical SMILES	CC1=C(C=C(C=C1F)Br)C#N
InChIKey	PWISOHRBGSJIPW-UHFFFAOYSA-N [2]
CAS Number	1114546-30-3 [2]

Physicochemical Properties

The properties of **4-Bromo-2-fluoro-5-methylbenzonitrile** are characteristic of a substituted aromatic nitrile.

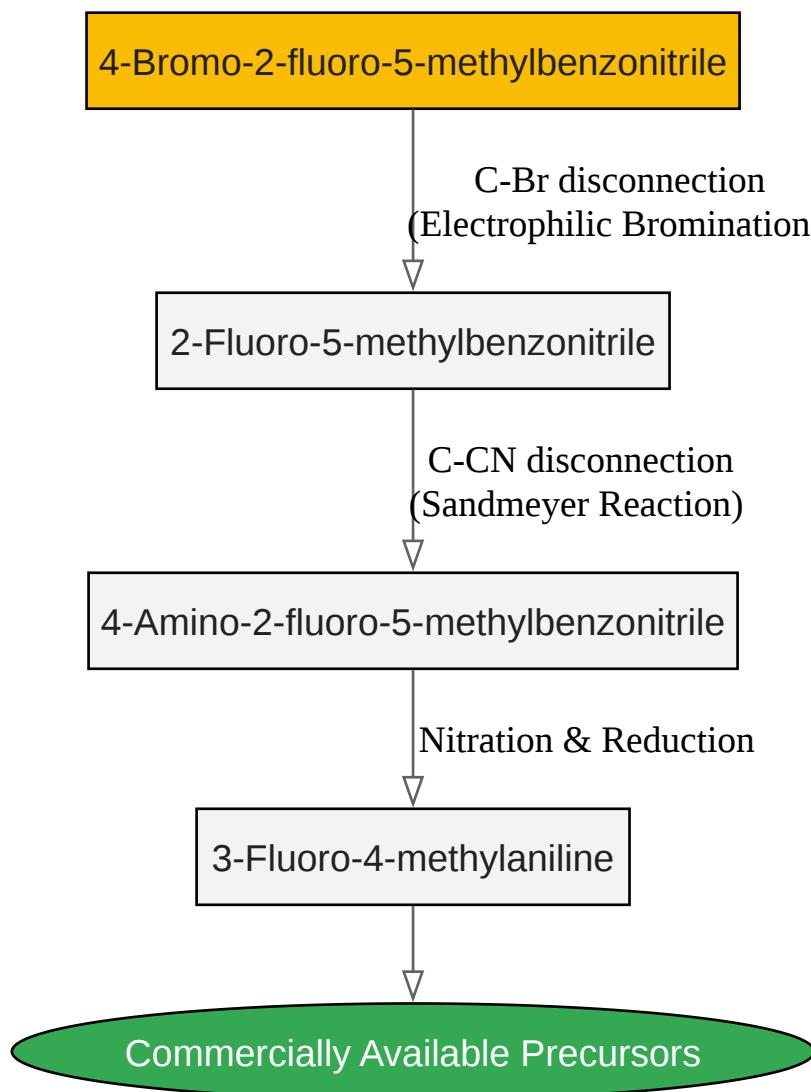
Property	Value	Rationale and Experimental Insight
Appearance	Solid (Typical) ^[4]	The planar, rigid structure and molecular weight favor a solid state at standard temperature and pressure.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) ^[4]	The predominantly non-polar nature of the substituted benzene ring limits aqueous solubility. Its solubility in organic solvents is essential for its use in synthesis, allowing for homogeneous reaction conditions.
Odor	Characteristic, slightly pungent organic odor ^[4]	Typical for many benzonitrile derivatives; handling should be performed in a well-ventilated area.

Synthesis Strategies and Methodologies

The regioselective synthesis of polysubstituted aromatic compounds like **4-Bromo-2-fluoro-5-methylbenzonitrile** requires a carefully planned sequence of reactions. The choice of pathway depends on starting material availability, scalability, and the avoidance of hazardous reagents.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. For this target, key disconnections involve the formation of the C-Br and C-CN bonds.



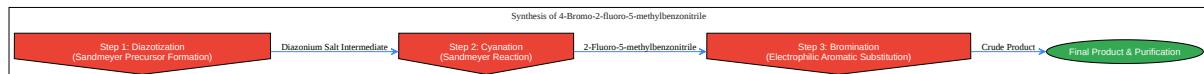
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Caption: Retrosynthetic analysis of **4-Bromo-2-fluoro-5-methylbenzonitrile**.

Recommended Synthetic Protocol: Multi-step Aromatic Functionalization

This protocol outlines a reliable, lab-scale synthesis starting from a substituted aniline, leveraging well-established and high-yielding transformations. This pathway is chosen for its predictable regiochemistry and the use of standard laboratory reagents.

Workflow Overview



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Caption: Key stages in the proposed synthesis of the target compound.

Step-by-Step Methodology:

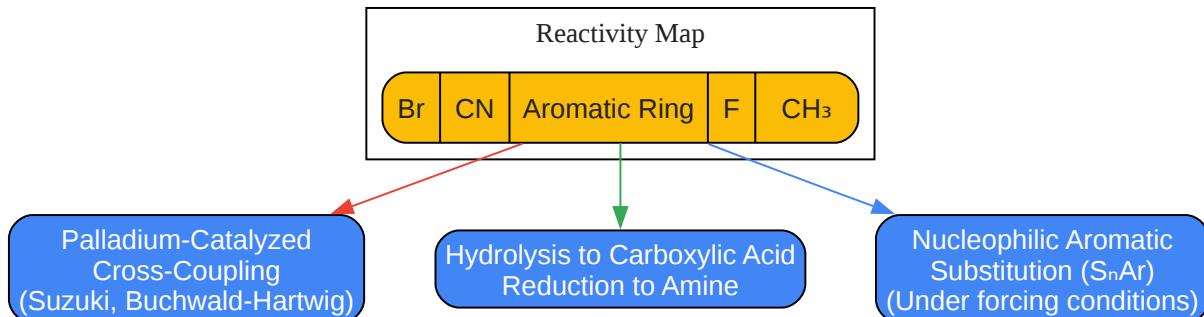
- **Diazotization of 4-Bromo-2-fluoro-5-methylaniline:**
 - **Rationale:** The Sandmeyer reaction is a classic and robust method for converting an aryl amine to a nitrile. The first step is the conversion of the amine to a reactive diazonium salt.
 - **a.** To a stirred solution of 4-Bromo-2-fluoro-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 48% HBr or HCl/H₂O) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise.
 - **b.** Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.
 - **Scientist's Note:** Strict temperature control is critical. Diazonium salts are unstable and can decompose violently at higher temperatures.
- **Sandmeyer Cyanation:**
 - **Rationale:** The diazonium salt is displaced by a cyanide nucleophile, catalyzed by a copper(I) salt. Using copper(I) cyanide is a common method, though modern protocols may use safer cyanide sources and palladium catalysts to avoid handling highly toxic reagents.^[5]

- a. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
- b. Add the cold diazonium salt solution from Step 1 to the copper cyanide solution slowly, allowing for the evolution of nitrogen gas.
- c. After the addition is complete, warm the reaction mixture gently (e.g., to 50 °C) to ensure the reaction goes to completion.[\[6\]](#)
- d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification and Characterization:
 - Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final product.
 - a. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
 - b. Characterize the purified product using ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Mechanistic Insights

The utility of **4-Bromo-2-fluoro-5-methylbenzonitrile** as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electronic effects of the fluoro, methyl, and nitrile groups dictate the regioselectivity of further transformations.



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Caption: Key reactive sites on **4-Bromo-2-fluoro-5-methylbenzonitrile**.

- Aryl Bromide (C-Br): This is the most versatile reaction handle on the molecule. The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal site for cross-coupling reactions. This enables the formation of new C-C bonds (e.g., Suzuki, Sonogashira couplings) and C-N bonds (Buchwald-Hartwig amination), providing access to a vast array of more complex structures.[7][8][9]
- Nitrile Group (-CN): The nitrile functionality is a valuable precursor to other functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine (aminomethyl group).[8]
- Aromatic Ring: The ring is activated by the methyl group and deactivated by the electron-withdrawing fluoro and nitrile groups. The fluorine atom, being ortho to the nitrile, can participate in nucleophilic aromatic substitution (S_nAr), although this typically requires strong nucleophiles and forcing conditions.

Applications in Research and Development

The structural motifs present in **4-Bromo-2-fluoro-5-methylbenzonitrile** make it a sought-after intermediate in several high-value R&D sectors.

Pharmaceutical Synthesis

This compound is a key building block for creating Active Pharmaceutical Ingredients (APIs).[\[7\]](#)

- **Scaffold for Kinase Inhibitors:** Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to sequentially functionalize the C-Br bond and modify the nitrile group allows for the systematic construction of inhibitor libraries to probe structure-activity relationships.
- **Introduction of Fluorine:** The fluorine atom is a bioisostere of hydrogen but has significantly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability (by blocking sites of oxidative metabolism) and improve membrane permeability and binding affinity.[\[9\]](#)

Advanced Materials Science

Substituted benzonitriles are important precursors in the synthesis of materials for organic electronics.[\[7\]](#)

- **OLED Emitters:** The core structure can be elaborated via cross-coupling reactions to build the complex conjugated systems required for emitters in Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[\[7\]](#)[\[10\]](#)

Agrochemicals

The principles of drug design often translate to agrochemical research. This intermediate can be used to synthesize novel herbicides, pesticides, and fungicides where enhanced potency and specific modes of action are desired.[\[7\]](#)

Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory when working with **4-Bromo-2-fluoro-5-methylbenzonitrile** and its derivatives.

Hazard Identification

Based on data for structurally similar compounds, the following hazards are anticipated.[\[2\]](#)[\[3\]](#)

Hazard Class	GHS Statement
Acute Toxicity (Oral)	H302: Harmful if swallowed[2][3]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin[2][3]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled[2][3]
Skin Corrosion/Irritation	H315: Causes skin irritation[2][3]
Eye Damage/Irritation	H319: Causes serious eye irritation[2][3]
STOT - Single Exposure	H335: May cause respiratory irritation[2]

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile).
 - Wear safety glasses with side shields or goggles.
 - Wear a lab coat.
- Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[4][13] Keep away from heat sources and incompatible substances like strong oxidizing agents.[4]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11]

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